molecular formula C11H8F3NO B3041927 8-Methoxy-2-(trifluoromethyl)quinoline CAS No. 41958-00-3

8-Methoxy-2-(trifluoromethyl)quinoline

Cat. No. B3041927
Key on ui cas rn: 41958-00-3
M. Wt: 227.18 g/mol
InChI Key: VQYHZEVXRSWJGI-UHFFFAOYSA-N
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Patent
US06211376B1

Procedure details

To a solution of 4-chloro-8-methoxy-2-trifluoromethylquinoline (0.57 g) in 5 mL absolute EtOH is added 10% Pd/C (125 mg) and NEt3 (0.3 mL). The reaction is hydrogenated under atmospheric pressure for 0.75 h. The reaction is then filtered over Celite and the filtrate is evaporated. The residue is taken up in Et2O and the triethylamine hydrochloride salt is filtered. The desired product is obtained as a light yellow solid by evaporation of the Et2O filtrate (0.38 g).
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([O:12][CH3:13])[CH:8]=[CH:9][CH:10]=2)[N:5]=[C:4]([C:14]([F:17])([F:16])[F:15])[CH:3]=1.CCN(CC)CC>CCO.[Pd]>[CH3:13][O:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[C:4]([C:14]([F:17])([F:15])[F:16])[CH:3]=[CH:2]2

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
ClC1=CC(=NC2=C(C=CC=C12)OC)C(F)(F)F
Name
Quantity
0.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CCO
Name
Quantity
125 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction is then filtered over Celite
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
FILTRATION
Type
FILTRATION
Details
the triethylamine hydrochloride salt is filtered

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
product
Smiles
COC=1C=CC=C2C=CC(=NC12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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